Hydroxypyruvic Acid Phosphate Barium Salt (>90%)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypyruvic Acid Phosphate Barium Salt is a chemical compound with the molecular formula C3H5O7P•1.5Ba. . This compound is a barium salt of hydroxypyruvic acid phosphate and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxypyruvic Acid Phosphate Barium Salt can be synthesized through the reaction of hydroxypyruvic acid with barium hydroxide. The reaction typically involves mixing an aqueous solution of hydroxypyruvic acid with barium hydroxide under controlled conditions to form the barium salt .
Industrial Production Methods
Industrial production of Hydroxypyruvic Acid Phosphate Barium Salt involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product to achieve the desired purity levels for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxypyruvic Acid Phosphate Barium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Hydroxypyruvic Acid Phosphate Barium Salt has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Hydroxypyruvic Acid Phosphate Barium Salt involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various intermediate compounds . The compound’s effects are mediated through its ability to participate in biochemical reactions and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphohydroxypyruvic Acid: A similar compound with a phosphate group attached to hydroxypyruvic acid.
Hydroxypyruvic Acid Phosphate Lithium Salt: Another salt form of hydroxypyruvic acid phosphate with lithium instead of barium.
Uniqueness
Hydroxypyruvic Acid Phosphate Barium Salt is unique due to its specific barium salt form, which imparts distinct properties and applications compared to other similar compounds. Its barium content makes it particularly useful in certain industrial and research contexts where barium’s properties are advantageous .
Eigenschaften
Molekularformel |
C3H5BaO7P |
---|---|
Molekulargewicht |
321.37 g/mol |
InChI |
InChI=1S/C3H5O7P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h1H2,(H,5,6)(H2,7,8,9); |
InChI-Schlüssel |
GWEFHGBQPRKFJF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(=O)O)OP(=O)(O)O.[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.